Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine
Brand Name: Vulcanchem
CAS No.: 124479-70-5
VCID: VC20839016
InChI: InChI=1S/C53H68N10O11S/c1-31(2)47(53(71)72)61-50(68)42(28-34-29-55-39-16-7-6-13-36(34)39)60-51(69)44-19-12-26-63(44)52(70)32(3)57-49(67)41(27-33-21-23-35(64)24-22-33)59-48(66)40(17-8-9-25-54)58-46(65)30-56-75(73,74)45-20-11-14-37-38(45)15-10-18-43(37)62(4)5/h6-7,10-11,13-16,18,20-24,29,31-32,40-42,44,47,55-56,64H,8-9,12,17,19,25-28,30,54H2,1-5H3,(H,57,67)(H,58,65)(H,59,66)(H,60,69)(H,61,68)(H,71,72)/t32-,40-,41-,42-,44-,47-/m0/s1
SMILES: CC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)CNS(=O)(=O)C5=CC=CC6=C5C=CC=C6N(C)C
Molecular Formula: C53H68N10O11S
Molecular Weight: 1053.2 g/mol

Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine

CAS No.: 124479-70-5

Cat. No.: VC20839016

Molecular Formula: C53H68N10O11S

Molecular Weight: 1053.2 g/mol

* For research use only. Not for human or veterinary use.

Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine - 124479-70-5

Specification

CAS No. 124479-70-5
Molecular Formula C53H68N10O11S
Molecular Weight 1053.2 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoic acid
Standard InChI InChI=1S/C53H68N10O11S/c1-31(2)47(53(71)72)61-50(68)42(28-34-29-55-39-16-7-6-13-36(34)39)60-51(69)44-19-12-26-63(44)52(70)32(3)57-49(67)41(27-33-21-23-35(64)24-22-33)59-48(66)40(17-8-9-25-54)58-46(65)30-56-75(73,74)45-20-11-14-37-38(45)15-10-18-43(37)62(4)5/h6-7,10-11,13-16,18,20-24,29,31-32,40-42,44,47,55-56,64H,8-9,12,17,19,25-28,30,54H2,1-5H3,(H,57,67)(H,58,65)(H,59,66)(H,60,69)(H,61,68)(H,71,72)/t32-,40-,41-,42-,44-,47-/m0/s1
Standard InChI Key KKOONAHNRSCASL-PLDYQYHKSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)CNS(=O)(=O)C5=CC=CC6=C5C=CC=C6N(C)C
SMILES CC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)CNS(=O)(=O)C5=CC=CC6=C5C=CC=C6N(C)C
Canonical SMILES CC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)CNS(=O)(=O)C5=CC=CC6=C5C=CC=C6N(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator